MurA-IN-2

Description

Structure

2D Structure

3D Structure

Properties

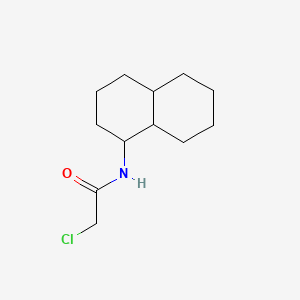

Molecular Formula |

C12H20ClNO |

|---|---|

Molecular Weight |

229.74 g/mol |

IUPAC Name |

N-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-2-chloroacetamide |

InChI |

InChI=1S/C12H20ClNO/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h9-11H,1-8H2,(H,14,15) |

InChI Key |

ZYTMYJLOPMTHHT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)CCCC2NC(=O)CCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MurA Inhibitors

Disclaimer: Information regarding a specific inhibitor designated "MurA-IN-2" is not available in the public domain based on the conducted literature search. This guide provides a comprehensive overview of the mechanism of action for inhibitors of the MurA enzyme, which is the likely target of the queried compound.

The bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a crucial catalyst in the initial committed step of peptidoglycan biosynthesis.[1][2][3] This pathway is essential for the integrity of the bacterial cell wall, and its absence in humans makes MurA an attractive and selective target for novel antibacterial agents.[1][2][4] MurA facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[1][3]

Core Mechanism of MurA Inhibition

Inhibitors of the MurA enzyme primarily function by obstructing its catalytic activity, thereby halting the production of peptidoglycan precursors and leading to bacterial cell lysis and death.[5] The active site of MurA is located in a cleft between its two globular domains.[2][6] Inhibition can be achieved through two main mechanisms: covalent irreversible binding and non-covalent reversible binding.

Covalent Inhibition: The most well-characterized MurA inhibitor, fosfomycin, acts through this mechanism.[3][5][7] Fosfomycin, an analogue of PEP, forms a covalent adduct with a highly conserved cysteine residue (Cys115 in E. coli) within the active site of the MurA enzyme.[3][5][7][8] This irreversible alkylation of the cysteine thiol group permanently inactivates the enzyme, preventing it from binding to PEP and carrying out the enolpyruvyl transfer.[3][5]

Non-covalent Inhibition: A growing area of research focuses on reversible inhibitors that do not form permanent bonds. These compounds can exhibit various modes of inhibition, including competitive, uncompetitive, or mixed inhibition, by binding to the active site or allosteric sites.[9] For instance, some flavonoids have been identified as time-dependent, reversible inhibitors of MurA.[10][11] The binding of these inhibitors is often dependent on the conformational state of the enzyme, with some requiring the presence of the substrate UNAG to bind effectively.[2] This suggests that the binding of UNAG induces a conformational change in MurA that is more favorable for inhibitor binding.[2]

Signaling Pathway and Logical Relationships

The inhibition of MurA has a direct impact on the peptidoglycan biosynthesis pathway, which is a fundamental process for bacterial survival. The following diagram illustrates the central role of MurA in this pathway and the consequence of its inhibition.

Caption: Role of MurA in peptidoglycan synthesis and its inhibition.

Quantitative Data on MurA Inhibitors

The inhibitory potential of various compounds against MurA is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of flavonoid inhibitors against E. coli MurA.

| Compound | Pre-incubation Time | IC50 (µM) | Reference |

| Ampelopsin (49) | 30 min | 0.48 | [10] |

| Compound 4 | 30 min | Active (IC50 not specified) | [10] |

| Compound 10 | 30 min | Active (IC50 not specified) | [10] |

| Compound 26 | 30 min | Active (IC50 not specified) | [10] |

| Compound 47 | 30 min | Active (IC50 not specified) | [10] |

| Compound 48 | 30 min | Active (IC50 not specified) | [10] |

Note: Some compounds were found to be active only after a pre-incubation period, indicating time-dependent inhibition.[10]

Experimental Protocols

The characterization of MurA inhibitors involves a series of biochemical and biophysical assays.

This is a common method to screen for MurA inhibitors by detecting the inorganic phosphate (Pi) released during the enzymatic reaction.[4][12][13]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing HEPES buffer (pH 7.8), Triton X-114, UNAG, PEP, and the purified MurA enzyme.[10]

-

Inhibitor Addition: Test compounds, dissolved in a suitable solvent like DMSO, are added to the reaction mixture.[10]

-

Initiation and Incubation: The reaction is initiated by the addition of one of the substrates (e.g., PEP) and incubated at 37°C.[10] For time-dependent inhibitors, a pre-incubation of the enzyme and inhibitor may be required before adding the final substrate.[10]

-

Phosphate Detection: The reaction is stopped, and a malachite green-molybdate reagent is added. This reagent forms a colored complex with the released inorganic phosphate.[4]

-

Quantification: The absorbance of the colored complex is measured spectrophotometrically (e.g., at 650 nm), which is proportional to the amount of Pi produced and thus the enzyme activity.[12][13]

This assay helps to distinguish between reversible and irreversible inhibitors.

-

High-Concentration Incubation: The MurA enzyme is incubated with a high concentration of the inhibitor (typically 10x IC50).[10]

-

Dilution: The mixture is then diluted significantly (e.g., 100-fold) to reduce the concentration of the free inhibitor to well below its IC50.[10]

-

Activity Measurement: The activity of the diluted enzyme is then measured using the standard inhibition assay.[10]

-

Reversible inhibitors: The enzyme activity will be restored upon dilution.

-

Irreversible inhibitors: The enzyme will remain inhibited even after dilution.

-

The process of identifying and characterizing novel MurA inhibitors typically follows a structured workflow.

Caption: Workflow for identifying and characterizing MurA inhibitors.

References

- 1. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]

- 4. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are MurA inhibitors and how do they work? [synapse.patsnap.com]

- 6. MurA escape mutations uncouple peptidoglycan biosynthesis from PrkA signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of the MurA enzyme in Fusobacterium nucleatum by potential inhibitors identified through computational and in vitro approaches - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 10. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mobitec.com [mobitec.com]

- 13. Bacterial MurA assay kits [profoldin.com]

In-depth Technical Guide on MurA-IN-2: Discovery and Synthesis

An extensive search for the compound "MurA-IN-2" has yielded no specific information regarding its discovery, synthesis, or biological activity. This suggests that "this compound" may be an internal designation for a compound not yet disclosed in publicly available scientific literature, a novel agent pending publication, or a misnomer.

While a detailed guide on this compound cannot be provided at this time due to the absence of data, this report will instead offer a comprehensive overview of the discovery and synthesis of MurA inhibitors in general, providing researchers, scientists, and drug development professionals with a foundational understanding of this critical class of antibacterial agents.

The MurA Enzyme: A Key Antibacterial Target

UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a crucial enzyme in the bacterial cytoplasm that catalyzes the first committed step in the biosynthesis of peptidoglycan.[1][2] Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.[3] Crucially, this pathway is absent in humans, making MurA an attractive and selective target for the development of novel antibiotics.[4][5] The inhibition of MurA disrupts cell wall synthesis, ultimately leading to bacterial cell lysis and death.[4]

MurA is conserved across a wide range of both Gram-positive and Gram-negative bacteria.[2] While Gram-negative bacteria typically possess a single murA gene, many Gram-positive bacteria have two, designated murA1 and murA2 (sometimes referred to as MurZ).[6][7] For an inhibitor to be effective against these Gram-positive pathogens, it must be able to inhibit both forms of the enzyme.[6]

The catalytic mechanism of MurA involves the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[8] A key feature of the MurA active site is a highly conserved cysteine residue (Cys115 in E. coli) which is the target of the well-known antibiotic, fosfomycin.[1][4]

Discovery of MurA Inhibitors: Strategies and Approaches

The discovery of novel MurA inhibitors is an active area of research, driven by the urgent need for new antibiotics to combat rising antimicrobial resistance. Several strategies are employed to identify and develop new chemical entities targeting this enzyme.

High-Throughput Screening (HTS)

High-throughput screening of large chemical libraries is a common starting point for the identification of novel MurA inhibitors. This approach involves testing thousands to millions of compounds in a biochemical assay that measures MurA activity. For instance, a colorimetric assay using malachite green can be used to detect the inorganic phosphate released during the MurA-catalyzed reaction.[9] From HTS campaigns, several classes of non-covalent and covalent inhibitors have been identified.[2]

Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is another powerful approach for identifying novel MurA inhibitors. This method involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the target enzyme. Hits from these screens can then be optimized and grown into more potent lead compounds. One study successfully employed this strategy to identify chloroacetamide-containing fragments as covalent inhibitors of E. coli MurA.[1]

Structure-Based Drug Design (SBDD)

The availability of high-resolution crystal structures of MurA from various bacterial species has enabled the use of structure-based drug design.[10] This approach involves using computational modeling and docking studies to design compounds that fit precisely into the enzyme's active site.[3] By understanding the key interactions between known inhibitors and the enzyme, medicinal chemists can rationally design new molecules with improved potency and selectivity.

Virtual Screening

Computational or virtual screening is often used in conjunction with experimental approaches. This involves using computer algorithms to screen vast virtual libraries of compounds to identify those with a high probability of binding to the MurA active site.[3][11] The top-scoring compounds from virtual screening are then selected for experimental testing, which can significantly reduce the time and cost associated with HTS.[3]

Synthesis of MurA Inhibitors

The synthetic routes to MurA inhibitors are highly dependent on the chemical scaffold of the compound. Below are generalized synthetic strategies for some of the classes of MurA inhibitors that have been described in the literature.

Synthesis of Chloroacetamide-Based Covalent Inhibitors

One reported approach for the synthesis of a library of fragment-sized chloroacetamide compounds involves a straightforward, predominantly one-step synthesis.[1] This typically involves the acylation of a primary or secondary amine with chloroacetyl chloride or a related activated chloroacetic acid derivative. The starting amines can be diverse, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Synthesis of Flavonoid-Based Inhibitors

Flavonoids are a class of natural products that have been investigated as MurA inhibitors.[9] The synthesis of flavonoid analogs can be achieved through various established methods, such as the Auwers synthesis or the Baker-Venkataraman rearrangement, which allow for the systematic modification of the flavonoid core to explore SAR.

Experimental Protocols

Detailed experimental protocols are essential for the discovery and characterization of MurA inhibitors. Below are representative methodologies for key experiments.

MurA Enzyme Inhibition Assay (Malachite Green Assay)

This assay quantitatively measures the activity of MurA by detecting the amount of inorganic phosphate released during the enzymatic reaction.

Materials:

-

Purified MurA enzyme

-

UDP-N-acetylglucosamine (UNAG)

-

Phosphoenolpyruvate (PEP)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Malachite green reagent

-

Test compounds (potential inhibitors)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, UNAG, and the test compound at various concentrations.

-

Add the MurA enzyme to the reaction mixture and incubate for a specific period at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding PEP.

-

After a defined incubation time, stop the reaction (e.g., by adding a quenching agent).

-

Add the malachite green reagent to each well. This reagent forms a colored complex with the released inorganic phosphate.

-

Measure the absorbance of the colored complex using a spectrophotometer at the appropriate wavelength (e.g., 620 nm).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strain of interest (e.g., E. coli, S. aureus)

-

Growth medium (e.g., Mueller-Hinton broth)

-

Test compounds

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a serial dilution of the test compound in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the bacteria.

-

Include positive (bacteria with no compound) and negative (medium only) controls.

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.

Signaling Pathways and Workflows

The discovery and development of MurA inhibitors involve a logical progression of experiments and decision-making processes.

Caption: A generalized workflow for the discovery and development of MurA inhibitors.

The peptidoglycan biosynthesis pathway is a well-defined signaling cascade that is essential for bacterial survival.

Caption: The initial cytoplasmic steps of the bacterial peptidoglycan biosynthesis pathway, highlighting the role of MurA.

Quantitative Data Summary

The following table summarizes representative quantitative data for various MurA inhibitors discovered through different methodologies. Note that this is a generalized representation, and specific values would be compound-dependent.

| Compound Class | Discovery Method | Target Organism | IC50 (µM) | MIC (µg/mL) | Reference |

| Fosfomycin | Natural Product | Broad Spectrum | Variable | Variable | [4][6] |

| Chloroacetamides | FBDD | E. coli | Low µM | Not Reported | [1] |

| Cyclic Disulfides | HTS | E. coli | 1-10 | 16-64 | [2] |

| Purine Analogs | HTS | E. coli | 10-50 | >64 | [2] |

| Pyrazolopyrimidines | HTS | E. coli | 1-10 | 16-32 | [2] |

| Benzimidazoles | Virtual Screening | L. innocua, E. coli | Not Reported | 500 | [3][11] |

| Benzothioxalones | HTS | S. aureus | 0.25-0.51 | Not Reported | [12] |

Conclusion

While information on a specific compound named "this compound" is not publicly available, the field of MurA inhibitor research is rich and continuously evolving. The strategies of high-throughput screening, fragment-based drug discovery, and structure-based design have all proven successful in identifying novel chemical scaffolds that can inhibit this essential bacterial enzyme. The detailed experimental protocols and workflows provided in this guide offer a framework for the discovery and characterization of new MurA inhibitors. Continued efforts in this area are critical for the development of the next generation of antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are MurA inhibitors and how do they work? [synapse.patsnap.com]

- 5. Novel Inhibitors of MurA, an Antibacterial Target Enzyme [bionity.com]

- 6. Two Active Forms of UDP-N-Acetylglucosamine Enolpyruvyl Transferase in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]

The Target and Analysis of MurA Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a critical enzyme in bacterial peptidoglycan biosynthesis and a key target for novel antibacterial agents. While information on a specific compound designated "MurA-IN-2" is not publicly available, this document will serve as a comprehensive resource on the broader class of MurA inhibitors, their mechanism of action, and the experimental protocols for their evaluation.

The Target: MurA Enzyme

MurA, also known as UDP-N-acetylglucosamine enolpyruvyl transferase, is a crucial cytosolic enzyme that catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2] This pathway is absent in mammalian cells, making MurA an attractive and selective target for the development of new antibiotics.[1] The enzyme facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[3][4] This reaction forms UDP-N-acetylglucosamine enolpyruvate (EP-UNAG) and inorganic phosphate.[3][4] The structural integrity of the bacterial cell wall is vital for survival, and its disruption through the inhibition of MurA leads to cell lysis and death.[1] MurA is conserved across both Gram-positive and Gram-negative bacteria, suggesting that its inhibitors could have broad-spectrum antibacterial activity.[5][6]

Quantitative Data on MurA Inhibitors

A number of compounds have been identified as inhibitors of the MurA enzyme. Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the IC50 values for several known MurA inhibitors against E. coli MurA.

| Compound | IC50 (μM) | Notes |

| Fosfomycin | 8.8 | A well-known natural product and clinically used antibiotic.[3][5] Covalently binds to a cysteine residue in the active site.[1][3] |

| RWJ-3981 | 0.2 | A cyclic disulfide identified through high-throughput screening.[5] |

| RWJ-140998 | 0.9 | A purine analog identified through high-throughput screening.[5] |

| RWJ-110192 | 0.5 | A pyrazolopyrimidine identified through high-throughput screening.[5] |

| Ampelopsin (a flavonoid) | 0.48 | A potent time-dependent inhibitor.[7] |

Experimental Protocols

The identification and characterization of MurA inhibitors rely on robust enzymatic assays. A commonly employed method is a colorimetric assay that measures the release of inorganic phosphate, a product of the MurA-catalyzed reaction.

MurA Inhibition Assay (Colorimetric Malachite Green Method)

This assay quantifies the amount of inorganic phosphate produced, which directly correlates with MurA activity.

Materials:

-

Purified MurA enzyme (e.g., from E. coli)

-

UDP-N-acetylglucosamine (UNAG)

-

Phosphoenolpyruvate (PEP)

-

HEPES buffer (pH 7.8)

-

Triton X-114

-

Test compounds (potential inhibitors) dissolved in DMSO

-

Malachite Green reagent

-

Microplate reader

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM HEPES (pH 7.8), 0.005% Triton X-114, 200 μM UNAG, and 100 μM PEP.[7][8]

-

Compound Addition: Add 2.5 μL of the test compound (at a desired concentration, e.g., 2 mM) to the wells of a microplate in duplicate.[7] Include a control with DMSO only.

-

Enzyme Addition: Add purified MurA enzyme (to a final concentration of 200-250 nM) to the reaction mixture.[7][8]

-

Incubation: For time-dependent inhibition studies, pre-incubate the enzyme with the substrate UNAG and the test compounds for a specific duration (e.g., 30 minutes) at 37°C before initiating the reaction by adding PEP.[7][8] For non-time-dependent assays, the reaction can be started by the addition of the enzyme.

-

Reaction Initiation: If not already started, initiate the reaction by adding the final component (e.g., PEP or enzyme). The final reaction volume is typically 50 μL.[7][8]

-

Phosphate Detection: After a set incubation period, stop the reaction and add the Malachite Green reagent to each well. This reagent forms a colored complex with the inorganic phosphate released during the enzymatic reaction.[7]

-

Measurement: Measure the absorbance of the colored product using a microplate reader at a wavelength of approximately 650 nm.[9]

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells. IC50 values are then determined by plotting the percent inhibition against a range of inhibitor concentrations.

Visualizations

Bacterial Peptidoglycan Biosynthesis Pathway

The following diagram illustrates the initial cytoplasmic steps of peptidoglycan biosynthesis, highlighting the critical role of the MurA enzyme.

References

- 1. What are MurA inhibitors and how do they work? [synapse.patsnap.com]

- 2. MurA escape mutations uncouple peptidoglycan biosynthesis from PrkA signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mobitec.com [mobitec.com]

MurA-IN-2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MurA-IN-2, a potent inhibitor of the bacterial enzyme MurA. This document details its chemical structure, physicochemical properties, biological activity, and the experimental protocols used for its characterization, offering a valuable resource for researchers in the fields of antibacterial drug discovery and development.

Chemical Structure and Properties

This compound, also identified as compound 37 in foundational research, is a chloroacetamide fragment that demonstrates significant inhibitory activity against UDP-N-acetylglucosamine enolpyruvyl transferase (MurA).

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | N-(2-aminoethyl)-2-chloroacetamide |

| SMILES | C(CNCC(=O)Cl)N |

| CAS Number | 2164447-18-9 |

| Chemical Formula | C4H9ClN2O |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 136.58 g/mol | Calculated |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | Calculated |

| logP (octanol-water partition coefficient) | -0.5 | Calculated |

| Solubility | Data not available | |

| Stability | Data not available |

Biological Activity

This compound is a potent, time-dependent, and irreversible inhibitor of the MurA enzyme, which is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By covalently modifying the active site cysteine of MurA, this compound effectively blocks the first committed step in this pathway, leading to bacterial cell death.

Table 3: Biological Activity of this compound

| Parameter | Value | Target Organism(s) |

| IC50 (MurA inhibition) | 39 µM | Escherichia coli |

| Antibacterial Activity (MIC) | 128 µg/mL | Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922 |

Signaling Pathway and Mechanism of Action

This compound targets the initial cytoplasmic stage of peptidoglycan biosynthesis. This pathway is fundamental for bacterial survival and is absent in humans, making it an attractive target for antibiotic development.

Caption: Inhibition of the peptidoglycan biosynthesis pathway by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

MurA Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of the MurA enzyme by 50% (IC50). The release of inorganic phosphate (Pi) from the enzymatic reaction is quantified.

Caption: Workflow for determining the IC50 of MurA inhibitors.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).

-

Prepare stock solutions of E. coli MurA enzyme, UDP-N-acetylglucosamine (UDP-GlcNAc), phosphoenolpyruvate (PEP), and this compound in the appropriate solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer.

-

Add varying concentrations of this compound to the wells.

-

Add a fixed concentration of MurA enzyme and UDP-GlcNAc to each well.

-

Pre-incubate the mixture for 10 minutes at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a fixed concentration of PEP.

-

Incubate the reaction for 20 minutes at 37°C.

-

-

Detection of Phosphate Release:

-

Stop the reaction and quantify the amount of inorganic phosphate released using a malachite green-based colorimetric assay.

-

Measure the absorbance at approximately 620 nm.

-

-

Data Analysis:

-

Calculate the percentage of MurA inhibition for each concentration of this compound compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antibacterial agent that prevents the visible growth of a bacterium.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

-

Preparation of Materials:

-

Prepare sterile 96-well microtiter plates.

-

Prepare a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Prepare a stock solution of this compound.

-

-

Assay Procedure:

-

Perform serial two-fold dilutions of this compound in the growth medium across the wells of the 96-well plate.

-

Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL) and further dilute it to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculate each well containing the diluted this compound with the bacterial suspension. Include a positive control well (bacteria and medium, no inhibitor) and a negative control well (medium only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which no visible growth is observed.

-

MurA-IN-2 as a potential antibacterial agent

An In-depth Technical Guide on MurA-IN-2: A Potential Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents that act on new targets. The MurA enzyme, which catalyzes the first committed step in the biosynthesis of peptidoglycan, is an attractive target as it is essential for bacterial viability and absent in humans. This technical guide provides a comprehensive overview of this compound, a recently identified inhibitor of the MurA enzyme. This compound, a chloroacetamide fragment containing a primary aliphatic amine, has demonstrated inhibitory activity against the MurA enzyme and antibacterial effects against both Gram-positive and Gram-negative bacteria. This document details the mechanism of action of MurA inhibitors, presents quantitative data for this compound and other relevant compounds, and provides detailed experimental protocols for the evaluation of such agents. Visual diagrams of key pathways and experimental workflows are included to facilitate understanding.

Introduction: MurA as a Target for Novel Antibacterials

The bacterial cell wall is crucial for maintaining the structural integrity and shape of bacteria, protecting them from osmotic lysis.[1] A key component of the cell wall is peptidoglycan, and its biosynthesis pathway is a well-established target for many antibiotics.[2] The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) catalyzes the first step in peptidoglycan synthesis: the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).[1][2] This reaction is vital for bacterial survival, and since there is no mammalian homologue to MurA, inhibitors of this enzyme are expected to have a high degree of selectivity and low toxicity.[3]

The only clinically available MurA inhibitor is fosfomycin, a broad-spectrum antibiotic that irreversibly inhibits the enzyme by forming a covalent bond with a cysteine residue in the active site.[1][4] However, the emergence of fosfomycin resistance through various mechanisms underscores the urgent need for the development of new MurA inhibitors with different modes of action.[4][5]

This compound: A Novel MurA Inhibitor

This compound (also referred to as compound 37) is a chloroacetamide fragment that includes a primary aliphatic amine.[6][7][8] It has been identified as a potent inhibitor of the MurA enzyme.[6][9][10]

Mechanism of Action

This compound functions by inhibiting the MurA enzyme, thereby blocking the initial step of peptidoglycan biosynthesis.[1][6] This disruption of cell wall synthesis ultimately leads to bacterial cell death.[1] The presence of the chloroacetamide "warhead" suggests a potential covalent mechanism of inhibition, a common strategy for targeting the cysteine residue in the active site of MurA.[6]

Below is a diagram illustrating the role of MurA in the peptidoglycan biosynthesis pathway and the point of inhibition.

Caption: Role of MurA in Peptidoglycan Biosynthesis and Inhibition by this compound.

Quantitative Data

The efficacy of this compound has been quantified through enzyme inhibition and antibacterial susceptibility assays.

This compound Activity

The following table summarizes the known inhibitory and antibacterial activity of this compound.

| Compound | Target | IC50 (µM) | Test Organism | MIC (µg/mL) |

| This compound | MurA | 39[6][9] | Staphylococcus aureus ATCC29213 | 128[6] |

| Escherichia coli ATCC25922 | 128[6] |

Comparative Activity of Other MurA Inhibitors

For context, the table below presents data for other known MurA inhibitors, including the clinically used antibiotic fosfomycin.

| Compound | Target | IC50 (µM) | Test Organism | MIC (µg/mL) |

| Fosfomycin | MurA | 8.8[11][12] | E. coli OC2530 | 16[13] |

| S. aureus | 4 - 32[13] | |||

| RWJ-3981 | MurA | 0.9[11] | S. aureus | 4 - 32[13] |

| RWJ-110192 | MurA | 0.2[11] | S. aureus | 4 - 32[13] |

| RWJ-140998 | MurA | 0.4[11] | S. aureus | 4 - 32[13] |

| Albendazole (S4) | MurA | Not Reported | E. coli | 62.5[14][15] |

| Diflunisal (S8) | MurA | Not Reported | E. coli | 62.5[14][15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of potential antibacterial agents like this compound.

MurA Enzyme Inhibition Assay (Malachite Green Assay)

This colorimetric assay quantifies the inhibition of MurA by measuring the amount of inorganic phosphate (Pi) released during the enzymatic reaction.[16][17]

Principle: The MurA enzyme converts UNAG and PEP to EP-UNAG and Pi. The released Pi is detected by a malachite green reagent, which forms a colored complex that can be measured spectrophotometrically. A reduction in the colorimetric signal in the presence of an inhibitor corresponds to enzyme inhibition.[16][17]

Protocol:

-

Reagent Preparation:

-

Prepare a 10x assay buffer (e.g., 500 mM HEPES, pH 7.8).[5]

-

Prepare 100x stock solutions of the substrates PEP and UNAG.[16]

-

Prepare a 100x stock solution of purified E. coli MurA enzyme (e.g., 5000 nM).[16]

-

Prepare serial dilutions of the test inhibitor (e.g., this compound) in a suitable solvent like DMSO.[16]

-

Prepare the malachite green detection reagent.[18]

-

-

Assay Procedure (96-well plate format):

-

Prepare a reaction premix containing water, 10x assay buffer, and 100x MurA enzyme solution.[16]

-

To each well, add the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the reaction premix to each well.

-

Optional Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.[5][19]

-

Prepare a 10x substrate mix containing PEP and UNAG.[16]

-

Initiate the enzymatic reaction by adding the 10x substrate mix to each well.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).[16]

-

-

Detection and Data Analysis:

-

Stop the reaction by adding the malachite green reagent to each well. This will also initiate color development.[16]

-

Measure the absorbance at approximately 650 nm using a microplate reader.[16]

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]

-

Caption: Workflow for a MurA Enzyme Inhibition Assay.

Antibacterial Susceptibility Testing (Broth Microdilution MIC Assay)

This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.[21]

Protocol:

-

Preparation:

-

Prepare a 2x concentrated stock solution of the test compound (e.g., this compound) in a suitable broth (e.g., Mueller-Hinton Broth).[22]

-

Grow the test bacterial strain in broth to a 0.5 McFarland turbidity standard.[23]

-

Dilute the bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[24][25]

-

-

Assay Procedure (96-well plate format):

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[22]

-

Add 100 µL of the 2x test compound stock solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the second to last column.[22] The last column serves as a growth control (no compound).

-

Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial inoculum. This will bring the final volume to 200 µL and dilute the compound to its final concentration.[25]

-

-

Incubation and Reading:

-

Seal the plate (e.g., with a plastic bag) to prevent evaporation and incubate at 35-37°C for 16-20 hours.[21][24]

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[21] This can also be determined by measuring the optical density (OD) at 600 nm.[22]

-

Caption: Workflow for a Broth Microdilution MIC Assay.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the viability and metabolic activity of mammalian cells, providing an indication of its potential toxicity.[26][27]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[20][26][27] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solution after solubilization.[20]

Protocol:

-

Cell Plating:

-

Seed mammalian cells (e.g., a human cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (e.g., this compound) in a cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the test compound dilutions. Include untreated cells as a control.

-

Incubate the cells for a desired exposure period (e.g., 24-72 hours).[28]

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[26]

-

Gently shake the plate on an orbital shaker to ensure complete solubilization.[20]

-

Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[28][29]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration compared to the untreated control cells.

-

Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.

-

Caption: Workflow for an MTT Cytotoxicity Assay.

Conclusion and Future Directions

This compound represents a promising starting point for the development of a new class of antibacterial agents targeting the MurA enzyme. Its demonstrated in vitro activity against MurA and whole bacterial cells warrants further investigation.

Future research should focus on:

-

Lead Optimization: Modifying the structure of this compound to improve its potency (lower IC50 and MIC values) and pharmacokinetic properties.

-

Mechanism of Action Studies: Confirming the exact binding mode and whether the inhibition is covalent and reversible or irreversible.

-

Spectrum of Activity: Testing against a broader panel of clinically relevant and drug-resistant bacterial strains.

-

In Vivo Efficacy: Evaluating the compound in animal models of infection to determine its therapeutic potential.

-

Toxicology Studies: Comprehensive safety and toxicology profiling to ensure a suitable therapeutic window.

By pursuing these avenues of research, the potential of this compound and related compounds as effective treatments for bacterial infections can be fully realized.

References

- 1. What are MurA inhibitors and how do they work? [synapse.patsnap.com]

- 2. Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel Inhibitors of MurA, an Antibacterial Target Enzyme [bionity.com]

- 5. Inhibition of MurA Enzyme from Escherichia coli by Flavonoids and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and characterization of new inhibitors of the Escherichia coli MurA enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mobitec.com [mobitec.com]

- 17. Bacterial MurA assay kits [profoldin.com]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Broth microdilution - Wikipedia [en.wikipedia.org]

- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 23. pubs.acs.org [pubs.acs.org]

- 24. goldbio.com [goldbio.com]

- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 26. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. broadpharm.com [broadpharm.com]

The MurA Enzyme Pathway: A Technical Guide for Drug Discovery

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme represents a critical chokepoint in the bacterial peptidoglycan biosynthetic pathway. As the catalyst for the first committed step in the synthesis of the bacterial cell wall, and being absent in mammals, MurA is a validated and highly attractive target for the development of novel antibacterial agents. The rise of multidrug-resistant pathogens necessitates a deeper understanding of such essential bacterial enzymes to fuel the discovery of new therapeutics. This document provides an in-depth technical overview of the MurA enzyme, its biochemical pathway, kinetic properties, and the established experimental protocols for its study and inhibition.

Introduction: The Role of MurA in Bacterial Survival

Bacteria are protected by a rigid, mesh-like cell wall composed of peptidoglycan (PG), which is essential for maintaining cell integrity and shape against osmotic pressure.[1][2] The biosynthesis of this vital structure is a complex, multi-stage process, making it an excellent source of targets for antibacterial chemotherapy.[2][3] The pathway begins in the cytoplasm with a series of enzymatic reactions catalyzed by the Mur family of enzymes (MurA-MurF).[1]

MurA (also known as UDP-N-acetylglucosamine 1-carboxyvinyltransferase) catalyzes the first committed step of this pathway: the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[4][5] This reaction forms enolpyruvyl-UDP-N-acetylglucosamine (EP-UNAG) and inorganic phosphate (Pi).[6][7] The essentiality of MurA for bacterial survival has been confirmed in organisms like Escherichia coli, where its deletion is lethal.[8][9] Its absence in mammalian cells provides a clear therapeutic window, making it a prime target for selective antibacterial drugs.[10][11] The only clinically approved antibiotic that targets MurA is fosfomycin, a PEP analog that covalently inactivates the enzyme.[3][4]

The MurA Catalytic Pathway and Mechanism

The MurA-catalyzed reaction is the gateway to the formation of UDP-N-acetylmuramic acid (UDP-MurNAc), the foundational building block for the peptide-crosslinked glycan strands of the cell wall.[2][6]

The reaction proceeds via a sequential, ordered kinetic mechanism involving the formation of a tetrahedral intermediate.[6][7]

-

Substrate Binding: UNAG binds to the enzyme first, inducing a conformational change that creates a competent active site for PEP binding.[9]

-

Intermediate Formation: A nucleophilic attack is initiated from the 3'-OH group of the bound UNAG onto the C2 position of PEP. This is facilitated by a key cysteine residue (Cys115 in E. coli) in the active site, leading to the formation of a covalent tetrahedral intermediate.[6][7]

-

Phosphate Elimination: The tetrahedral intermediate collapses, leading to the elimination of inorganic phosphate (Pi).

-

Product Release: The final product, EP-UNAG, is released, regenerating the free enzyme.

This pathway is a key regulatory point. For instance, UDP-MurNAc, the product of the subsequent MurB-catalyzed reaction, can act as a feedback inhibitor of MurA.[4]

Quantitative Data: Enzyme Kinetics and Inhibition

Understanding the kinetic parameters of MurA and its inhibitors is fundamental for drug development. The following tables summarize key quantitative data for MurA from common bacterial species and the inhibitory constants for selected compounds.

Table 1: MurA Steady-State Kinetic Parameters

| Bacterial Species | Substrate | Km (µM) | kcat (s-1) | Reference |

|---|---|---|---|---|

| Escherichia coli | PEP | 3.5 | 42 | [12] |

| Escherichia coli | UNAG | 12 | 42 | [12] |

| Enterococcus faecium (Wild-Type) | PEP | 11.7 ± 1.2 | 16.5 ± 0.3 | [13] |

| Enterococcus faecium (Wild-Type) | UNAG | 205.1 ± 19.4 | 16.7 ± 0.5 | [13] |

| Enterococcus faecium (Asp50Glu Mutant) | PEP | 28.5 ± 2.9 | 16.6 ± 0.4 | [13] |

| Enterococcus faecium (Asp50Glu Mutant) | UNAG | 455.1 ± 62.9 | 17.5 ± 0.9 |[13] |

Table 2: Inhibition Constants (IC50) for Selected MurA Inhibitors

| Inhibitor | Target Organism | IC50 (µM) | Comments | Reference |

|---|---|---|---|---|

| Fosfomycin | E. coli | 8.8 | Without UNAG pre-incubation | [9] |

| Fosfomycin | E. coli | 0.4 | With UNAG pre-incubation | [9] |

| RWJ-3981 (Cyclic disulfide) | E. coli | 0.2 | Tightly, non-covalently bound | [9] |

| Carnosol | E. coli | 2.8 | Diterpene | [9][14] |

| Carnosol | S. aureus | 1.1 | Diterpene | [9][14] |

| Ampelopsin | E. coli | 0.48 | Flavonoid, time-dependent | [15] |

| β-boswellic acid | E. coli | 33.65 | Natural compound | [11] |

| Acetyl-β-boswellic acid | E. coli | 30.17 | Natural compound |[11] |

Key Experimental Protocols

Reliable and reproducible assays are crucial for studying MurA and screening for novel inhibitors. Below are detailed methodologies for enzyme purification, activity assessment, and structural studies.

Recombinant MurA Purification (His-tag)

This protocol describes a general method for purifying His-tagged MurA from an E. coli expression system.

-

Expression: Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the murA gene fused to a polyhistidine tag (e.g., pET23a-MurA-His6). Grow cells in a suitable medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 1 mM IPTG and continue incubation for 12-16 hours at a reduced temperature (e.g., 18-25°C).[1]

-

Cell Lysis: Harvest cells by centrifugation (e.g., 5,000 x g, 15 min, 4°C). Resuspend the cell pellet in Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse cells by sonication on ice or by passing through a French pressure cell.[10][15]

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g, 30 min, 4°C) to pellet cell debris. Collect the supernatant.

-

Affinity Chromatography: Equilibrate a Ni-NTA agarose column with Lysis Buffer. Load the clarified supernatant onto the column.

-

Washing: Wash the column with several column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[15]

-

Elution: Elute the His-tagged MurA protein using an Elution Buffer containing a high concentration of imidazole (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.[15]

-

Verification and Dialysis: Analyze the collected fractions by SDS-PAGE to confirm purity and molecular weight. Pool the purest fractions and dialyze against a storage buffer (e.g., 25 mM Tris, 100 mM NaCl, pH 8.0) to remove imidazole and prepare for storage at -80°C.[1]

MurA Activity Assay (Malachite Green Phosphate Detection)

This colorimetric assay quantifies MurA activity by measuring the inorganic phosphate (Pi) released during the reaction.[16][17]

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.8.[15]

-

Substrates: Prepare stock solutions of PEP and UNAG in water.

-

Malachite Green Reagent: Prepare by mixing a solution of Malachite Green Carbinol hydrochloride in sulfuric acid with a solution of ammonium molybdate and a surfactant like Tween-20 or Triton X-114. Commercial kits are widely available.[2][18]

-

Phosphate Standard: A solution of known phosphate concentration (e.g., 1 mM) for generating a standard curve.

-

-

Assay Procedure (96-well plate format):

-

Inhibitor Pre-incubation (for screening): To each well, add 2.5 µL of test compound (dissolved in DMSO) and 22.5 µL of a pre-mix containing Assay Buffer, purified MurA enzyme (e.g., final concentration 250 nM), and UNAG substrate (e.g., final concentration 200 µM). Incubate for 10-30 minutes at room temperature or 37°C.[15]

-

Reaction Initiation: Start the reaction by adding 25 µL of PEP (e.g., final concentration 100 µM) to each well.

-

Reaction Incubation: Incubate the plate for a defined period (e.g., 15-60 minutes) at 37°C.[8]

-

Reaction Quenching and Color Development: Stop the reaction and initiate color development by adding 50-100 µL of the Malachite Green Reagent to each well. Incubate for 15-30 minutes at room temperature to allow the color to stabilize.[18][19]

-

-

Detection: Measure the absorbance at ~630-650 nm using a microplate reader.[8][18]

-

Data Analysis: Calculate the amount of phosphate released by comparing the absorbance values to a phosphate standard curve. For inhibitor screening, calculate the percent inhibition relative to a no-inhibitor (DMSO) control. Determine IC50 values by plotting percent inhibition against a range of inhibitor concentrations.

MurA Crystallography and Structure Determination

Obtaining a high-resolution crystal structure of MurA, alone or in complex with substrates or inhibitors, is invaluable for structure-based drug design.

-

Protein Preparation: Purify MurA to >95% homogeneity as described in Protocol 4.1. Concentrate the protein to 5-10 mg/mL in a low-salt buffer. The protein must be stable and monodisperse.

-

Crystallization Screening: Use the sitting-drop or hanging-drop vapor diffusion method.[12] Screen a wide range of conditions using commercial crystallization screens (e.g., varying precipitants like PEG, salts; varying pH; additives).

-

Crystal Optimization: Once initial crystal "hits" are identified, optimize conditions by systematically varying the concentrations of the precipitant, buffer pH, and protein. Additives may be explored to improve crystal quality.[12]

-

Ligand Soaking/Co-crystallization: To obtain a complex structure, either soak existing apo-enzyme crystals in a cryoprotectant solution containing the inhibitor or co-crystallize the protein in the presence of the inhibitor.

-

Cryoprotection and Data Collection:

-

Transfer a single, well-formed crystal into a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during flash-cooling.[21]

-

Loop out the crystal and flash-cool it in liquid nitrogen.[21]

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Solution and Refinement: Process the diffraction data to determine the electron density map. Build an atomic model of the MurA enzyme into the map and refine it to yield the final high-resolution structure.

References

- 1. Structure of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) from Vibrio fischeri in complex with substrate UDP-N-acetylglucosamine and the drug fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mobitec.com [mobitec.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitory mechanism of the Qβ lysis protein A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of MurA Enzyme from Escherichia coli and Staphylococcus aureus by Diterpenes from Lepechinia meyenii and Their Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. static1.squarespace.com [static1.squarespace.com]

- 16. researchgate.net [researchgate.net]

- 17. med.upenn.edu [med.upenn.edu]

- 18. eubopen.org [eubopen.org]

- 19. merckmillipore.com [merckmillipore.com]

- 20. youtube.com [youtube.com]

- 21. Practical macromolecular cryocrystallography - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of MurA in Bacterial Cell Wall Synthesis: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Antibacterial Target

The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase, commonly known as MurA, stands as a critical juncture in the intricate process of bacterial cell wall biosynthesis. Its essential role in the production of peptidoglycan, a structure vital for bacterial integrity and survival, has positioned it as a prime target for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of MurA's function, the enzymatic reaction it catalyzes, its inhibition by various compounds, and the experimental methodologies employed in its study.

Introduction to MurA and the Peptidoglycan Biosynthesis Pathway

The bacterial cell wall is a complex, rigid structure that encases the cell, providing mechanical support and protection against osmotic lysis.[1] A key component of this wall in most bacteria is peptidoglycan, a polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides.[2] The biosynthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space.

MurA catalyzes the first committed step in the cytoplasmic phase of peptidoglycan biosynthesis.[3][4] This essential enzyme facilitates the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-N-acetylglucosamine (UNAG).[5] The product of this reaction, UDP-N-acetylglucosamine enolpyruvate (EP-UNAG), is subsequently reduced by the enzyme MurB to form UDP-N-acetylmuramic acid (UNAM), a foundational building block of peptidoglycan.[4] The absence of a homologous pathway in mammals makes MurA an attractive and selective target for antibacterial drug discovery.[6]

The MurA-Catalyzed Reaction: A Closer Look

The reaction catalyzed by MurA is a crucial checkpoint in the synthesis of the peptidoglycan precursor. The overall reaction can be summarized as follows:

Phosphoenolpyruvate (PEP) + UDP-N-acetylglucosamine (UNAG) ⇌ UDP-N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine (EP-UNAG) + Phosphate (Pi)

This transferase reaction is fundamental for the subsequent steps in the cytoplasmic synthesis of the UDP-MurNAc-pentapeptide precursor, which involves the sequential addition of amino acids by the Mur ligase family of enzymes (MurC, MurD, MurE, and MurF).[3][4]

Quantitative Analysis of MurA Activity and Inhibition

The enzymatic activity of MurA and its inhibition by various compounds are quantified using key kinetic parameters. These values are essential for comparing the efficacy of different inhibitors and for understanding the enzyme's catalytic mechanism across different bacterial species.

Kinetic Parameters of MurA

The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

| Bacterial Species | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Escherichia coli | UNAG | 15 | - | - | [7] |

| Staphylococcus aureus (MurA) | UNAG | 110 ± 10 | 1.8 ± 0.1 | 1.6 x 10⁴ | [8] |

| Staphylococcus aureus (MurA) | PEP | 30 ± 1 | 1.8 ± 0.1 | 6.0 x 10⁴ | [8] |

| Staphylococcus aureus (MurZ) | UNAG | 140 ± 10 | 1.4 ± 0.1 | 1.0 x 10⁴ | [8] |

| Staphylococcus aureus (MurZ) | PEP | 40 ± 2 | 1.4 ± 0.1 | 3.5 x 10⁴ | [8] |

| Mycobacterium tuberculosis | Glycine | 25 | - | - | [1] |

| Mycobacterium tuberculosis | L-Alanine | 10 | - | - | [1] |

| Mycobacterium leprae | Glycine | 25 | - | - | [1] |

| Mycobacterium leprae | L-Alanine | 10 | - | - | [1] |

Note: Data for some parameters were not available in the cited literature. Gram-positive bacteria like Staphylococcus aureus possess two MurA homologues, often designated as MurA and MurZ or MurA1 and MurA2.

Inhibition of MurA by Natural and Synthetic Compounds

The potency of MurA inhibitors is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). IC₅₀ is the concentration of an inhibitor that reduces the enzyme's activity by 50%, while Kᵢ is the dissociation constant of the enzyme-inhibitor complex and provides a more direct measure of binding affinity.

| Inhibitor | Bacterial Source of MurA | IC₅₀ (μM) | Kᵢ (μM) | Type of Inhibition | Reference(s) |

| Fosfomycin | Escherichia coli | 8.8 (without UNAG preincubation) | - | Irreversible, Covalent | [9] |

| Fosfomycin | Escherichia coli | 0.4 (with UNAG preincubation) | - | Irreversible, Covalent | [9] |

| Terreic Acid | Escherichia coli | 14 | - | Covalent | [10] |

| RWJ-3981 | Escherichia coli | 0.9 | - | Tightly-bound, Non-covalent | [9] |

| RWJ-140998 | Escherichia coli | 0.2 | - | Tightly-bound, Non-covalent | [9] |

| RWJ-110192 | Escherichia coli | 0.7 | - | Reversible, Non-covalent | [9] |

| Pyrrolidinedione (Compound 46) | Escherichia coli | 4.5 | - | Reversible | [11] |

| Quinazolinone (Compound 58) | Escherichia coli | 8 | - | - | [12] |

| Peptide (PEP 1354) | Pseudomonas aeruginosa | 200 | - | - | [13] |

| Orientin | Fusobacterium nucleatum | - | - | Mixed | [14] |

| Quercetin-3-O-D-glucuronide (Q3G) | Fusobacterium nucleatum | - | - | Uncompetitive | [14] |

| T6362 | Enterobacter cloacae | - | 16 | Competitive (vs. UNAG) | [15] |

| UDP-N-acetylglucosamine 3'-phosphate | Escherichia coli | - | 7 | Competitive | [7] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for a clear understanding of MurA's role and the strategies for its inhibition.

Cytoplasmic Steps of Peptidoglycan Biosynthesis

The synthesis of the UDP-MurNAc-pentapeptide precursor is a sequential process involving multiple enzymes of the Mur family. MurA initiates this cascade, making it a pivotal control point.

Mechanism of Action of Fosfomycin

Fosfomycin, a potent and clinically relevant MurA inhibitor, acts as a PEP analog. It irreversibly inactivates the enzyme by forming a covalent bond with a critical cysteine residue in the active site.

Experimental Workflow for MurA Inhibitor Screening

The discovery of novel MurA inhibitors typically follows a structured high-throughput screening (HTS) workflow, progressing from initial broad screening to detailed characterization of promising lead compounds.

Detailed Experimental Protocols

A fundamental aspect of MurA research involves the application of specific biochemical and microbiological assays. The following sections provide detailed methodologies for key experiments.

Expression and Purification of Recombinant MurA

Objective: To produce and isolate pure, active MurA enzyme for in vitro assays.

Protocol:

-

Gene Cloning and Expression Vector Construction: The murA gene from the desired bacterial species is amplified by PCR and cloned into an appropriate expression vector (e.g., pET series with an N-terminal His-tag or MBP-tag).

-

Transformation: The expression plasmid is transformed into a suitable E. coli expression host strain (e.g., BL21(DE3)).

-

Protein Expression:

-

Inoculate a starter culture of the transformed E. coli and grow overnight.

-

Inoculate a larger volume of culture medium (e.g., LB or Terrific Broth) with the overnight culture and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding a suitable inducer (e.g., 0.1-1 mM IPTG) and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance soluble protein expression.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Chromatography (for His-tagged MurA):

-

Equilibrate a Ni-NTA affinity column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged MurA protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Size-Exclusion Chromatography (Optional but Recommended):

-

Further purify the eluted MurA protein by size-exclusion chromatography to remove aggregates and other impurities.

-

Equilibrate the column and run the protein in a suitable buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl).

-

-

Protein Characterization:

-

Assess the purity of the protein by SDS-PAGE.

-

Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).

-

Confirm the activity of the purified enzyme using a functional assay.

-

MurA Activity Assay using the Malachite Green Phosphate Assay

Objective: To measure the enzymatic activity of MurA by quantifying the inorganic phosphate (Pi) released during the reaction.

Principle: The malachite green assay is a colorimetric method where malachite green and molybdate form a colored complex with inorganic phosphate, which can be measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.8.

-

Substrates: Prepare stock solutions of UNAG and PEP in assay buffer.

-

MurA Enzyme: Dilute the purified MurA to the desired concentration in assay buffer.

-

Malachite Green Reagent: Prepare a working solution of malachite green and ammonium molybdate in an acidic solution as per the manufacturer's instructions or established protocols.

-

-

Enzymatic Reaction:

-

In a microplate well or microcentrifuge tube, prepare a reaction mixture containing:

-

Assay Buffer

-

UNAG (e.g., 50-200 µM final concentration)

-

PEP (e.g., 50-200 µM final concentration)

-

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the MurA enzyme (e.g., 50-100 nM final concentration).

-

Incubate the reaction for a defined period (e.g., 15-30 minutes) during which the reaction is linear.

-

-

Phosphate Detection:

-

Stop the reaction and develop the color by adding the Malachite Green Reagent to the reaction mixture.

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

-

Measurement:

-

Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader or spectrophotometer.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of a phosphate standard.

-

Determine the concentration of phosphate released in the enzymatic reaction by comparing the absorbance to the standard curve.

-

Calculate the specific activity of the enzyme (e.g., in µmol of Pi/min/mg of enzyme).

-

Determination of IC₅₀ for MurA Inhibitors

Objective: To determine the concentration of an inhibitor that causes 50% inhibition of MurA activity.

Protocol:

-

Prepare a serial dilution of the inhibitor in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.

-

Set up the enzymatic reaction as described in the MurA activity assay protocol.

-

Pre-incubation with Inhibitor:

-

Add varying concentrations of the inhibitor to the reaction wells containing the MurA enzyme and assay buffer.

-

For some inhibitors like fosfomycin, pre-incubation with UNAG is necessary to achieve maximal inhibition. In this case, add UNAG to the wells with the enzyme and inhibitor.

-

Incubate the enzyme and inhibitor (and UNAG if applicable) for a specific time (e.g., 10-30 minutes) at the assay temperature.

-

-

Initiate the reaction by adding the other substrate (PEP if UNAG was used in pre-incubation, or both substrates if not).

-

Follow the remaining steps of the MurA activity assay to measure the amount of phosphate produced.

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion

MurA remains a cornerstone of bacterial cell wall biosynthesis and a validated target for antibacterial drug discovery. A thorough understanding of its biochemical function, kinetic properties, and the mechanisms of its inhibition is paramount for the rational design of novel therapeutics. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals dedicated to combating the growing threat of antibiotic resistance by targeting this essential bacterial enzyme. The continued exploration of MurA's structure and function, coupled with innovative screening strategies, holds the promise of yielding a new generation of antibiotics to address this global health challenge.

References

- 1. Comparison of the UDP-N-Acetylmuramate:l-Alanine Ligase Enzymes from Mycobacterium tuberculosis and Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pseudomonas aeruginosa MurE amide ligase: enzyme kinetics and peptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

- 8. researchgate.net [researchgate.net]

- 9. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Fungal Product Terreic Acid is a Covalent Inhibitor of the Bacterial Cell Wall Biosynthetic Enzyme UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationship study of novel quinazolinone-based inhibitors of MurA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Computed insight into a peptide inhibitor preventing the induced fit mechanism of MurA enzyme from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of the MurA enzyme in Fusobacterium nucleatum by potential inhibitors identified through computational and in vitro approaches - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide: MurA-IN-2 and its Covalent Interaction with the MurA Active Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MurA-IN-2, a novel covalent inhibitor of the bacterial enzyme MurA. It details the quantitative inhibitory data, the experimental protocols used for its characterization, and the mechanism of its interaction with the MurA active site. This document is intended to serve as a valuable resource for researchers in the fields of antibacterial drug discovery and development.

Introduction to MurA as an Antibacterial Target

UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a crucial enzyme in the initial cytoplasmic stage of bacterial peptidoglycan biosynthesis.[1] This pathway is essential for the formation of the bacterial cell wall, which is vital for bacterial survival and integrity. The absence of a homologous pathway in humans makes MurA an attractive and validated target for the development of novel antibacterial agents.[1] The clinically used antibiotic fosfomycin, for instance, exerts its antibacterial effect by covalently inhibiting MurA.[1]

This compound: A Covalent Inhibitor with a Chloroacetamide Warhead

This compound, also identified as compound 37 in the primary literature, is a fragment-sized inhibitor characterized by a chloroacetamide functional group, often referred to as a "warhead," and a primary aliphatic amine.[1] This compound has been identified as a potent and irreversible inhibitor of the Escherichia coli MurA enzyme.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound against E. coli MurA has been quantitatively assessed through various biochemical assays. The key data are summarized in the table below.

| Parameter | Value | Description | Reference |

| IC50 | 39 µM | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the MurA enzyme activity under the specified assay conditions. | [1] |

| Inhibition Type | Covalent, Irreversible, Time-dependent | This compound forms a stable covalent bond with the enzyme, leading to irreversible inhibition that progresses over time. | [1] |

Experimental Protocols

This section details the key experimental methodologies employed in the characterization of this compound's interaction with MurA, as described in the source literature.

MurA Inhibition Assay

The inhibitory activity of this compound was determined using a colorimetric assay that measures the release of inorganic phosphate (Pi) during the enzymatic reaction.

-

Principle: The MurA-catalyzed transfer of enolpyruvate from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG) releases Pi. The amount of Pi produced is quantified using a malachite green-based reagent, which forms a colored complex with Pi, and its absorbance is measured spectrophotometrically.

-

Reaction Mixture: A typical reaction mixture contains:

-

HEPES buffer (pH 7.8)

-

Triton X-114

-

UNAG

-

PEP

-

Purified E. coli MurA enzyme

-

This compound (or DMSO as a control)

-

-

Procedure:

-

This compound, dissolved in DMSO, is added to the reaction mixture.

-

The reaction is initiated by the addition of the MurA enzyme.

-

The mixture is incubated at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the malachite green reagent is added.

-

After color development, the absorbance is measured at a specific wavelength (e.g., ~620 nm).

-

The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated sample to the control. IC50 values are then determined from dose-response curves.

-

Time-Dependent Inhibition Assay

To investigate the irreversible nature of the inhibition, a time-dependent assay was performed.

-

Procedure:

-

The MurA enzyme is pre-incubated with this compound for various time intervals before the addition of the substrate (PEP) to start the reaction.

-

The remaining enzyme activity is then measured at each time point using the malachite green assay described above.

-